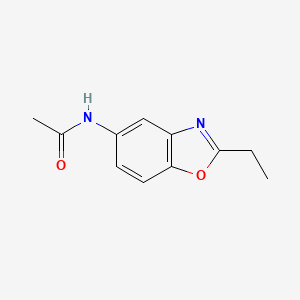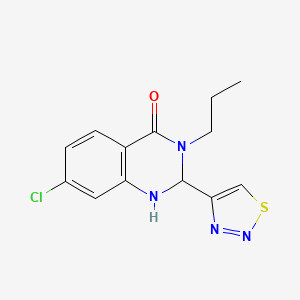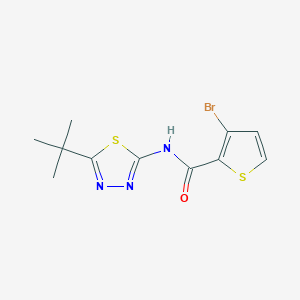
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may interact with metal ions through coordination bonds, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide are not well characterized. However, as a fluorescent probe for the detection of copper ions, this compound may have potential applications in the study of copper-related diseases such as Wilson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide as a fluorescent probe is its selectivity for copper ions. This makes it a useful tool for studying copper-related biological processes. However, one limitation is that the compound may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for research on 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the study of the compound's potential toxicity and its suitability for use in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been achieved using various methods. One such method involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-bromo-2-chlorothiophene-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonium hydroxide to yield 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
Scientific Research Applications
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a promising tool for the detection of copper ions in biological systems.
properties
IUPAC Name |
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS2/c1-11(2,3)9-14-15-10(18-9)13-8(16)7-6(12)4-5-17-7/h4-5H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNPBIIRRJJSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
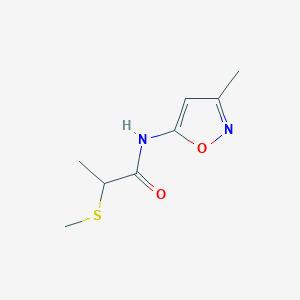
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)
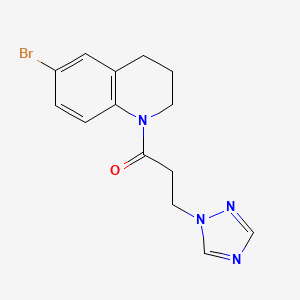

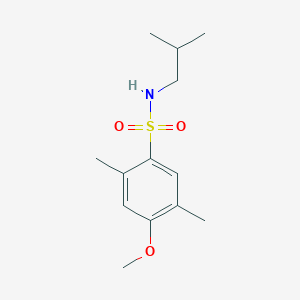
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)
![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)

